2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains several functional groups, including an amino group (NH2), a 1,2,4-triazole ring, a thioether group (R-S-R’), and a trifluoromethyl group (CF3). These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The 1,2,4-triazole ring is a type of heterocyclic aromatic ring, which can contribute to the stability of the molecule. The presence of the amino group and the thioether group could potentially affect the polarity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the thioether group might be involved in oxidation-reduction reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure and the nature of its functional groups. For example, its solubility might be influenced by the polar amino group and the nonpolar trifluoromethyl group .
Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, leading to N-(4H-1,2,4-Triazol-4-yl)acetamide, which serves as a precursor for further chemical modifications. These modifications aim to explore different chemical structures for potential applications in pharmaceutical and biological research (Panchal & Patel, 2011).
- Structural characterization and reactivity studies of acetamide derivatives have led to the synthesis of novel compounds with potential antimicrobial activities. This includes exploring the reactivity of bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, generating compounds with varied biological activities (Fahim & Ismael, 2019).
Biological Activities
- Some acetamide derivatives have been evaluated for their antitumor activity, demonstrating potential against various cancer cell lines. This includes the investigation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their in vitro antitumor efficacy (Yurttaş, Tay, & Demirayak, 2015).
- Additionally, acetamide compounds containing thioamide groups have shown antifungal and plant growth-regulating activities, suggesting their application in agricultural sciences as well (Fa-qian et al., 2005).
Chemical Properties and Reactivity
- The reactivity of thioureido-acetamides has been explored for synthesizing various heterocyclic compounds through one-pot cascade reactions. This demonstrates the potential of acetamide derivatives in creating a wide range of chemical entities for further biological testing (Schmeyers & Kaupp, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5OS/c12-11(13,14)6-2-1-3-7(4-6)16-8(20)5-21-10-17-9(15)18-19-10/h1-4H,5H2,(H,16,20)(H3,15,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDRGXGZORTGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NNC(=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.